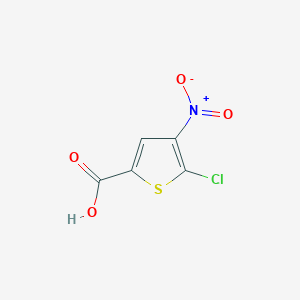

5-Chloro-4-nitrothiophene-2-carboxylic acid

Descripción general

Descripción

5-Chloro-4-nitrothiophene-2-carboxylic acid: is an organic compound with the molecular formula C6H3ClNO4S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 5-position, a nitro group at the 4-position, and a carboxylic acid group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-nitrothiophene-2-carboxylic acid typically involves the nitration of 5-chlorothiophene-2-carboxylic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 4-position of the thiophene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually quenched with water, and the product is isolated by filtration and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: The nitro group in 5-Chloro-4-nitrothiophene-2-carboxylic acid can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid.

Substitution: Amines or thiols under basic conditions.

Esterification: Alcohols and acid catalysts such as sulfuric acid.

Major Products Formed:

Reduction: 5-Chloro-4-aminothiophene-2-carboxylic acid.

Substitution: Various substituted thiophene derivatives.

Esterification: 5-Chloro-4-nitrothiophene-2-carboxylate esters.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Properties

One of the notable applications of 5-Chloro-4-nitrothiophene-2-carboxylic acid lies in its antibacterial properties. Research has shown that derivatives of this compound can exhibit potent activity against various bacterial strains, including Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp. . A study identified nitrothiophene carboxamide derivatives that require activation by specific nitroreductases within bacterial cells to exert their antibacterial effects. These compounds are prodrugs, demonstrating bactericidal activity in vitro and efficacy in animal models .

Table 1: Antibacterial Activity of Nitrothiophene Derivatives

| Compound Name | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| Nitrothiophene Carboxamide 1 | ≤ 80 | E. coli |

| Nitrothiophene Carboxamide 2 | ≤ 80 | Klebsiella spp. |

| Nitrothiophene Carboxamide 3 | ≤ 80 | Shigella spp. |

| Nitrothiophene Carboxamide 4 | ≤ 80 | Salmonella spp. |

Synthesis of Advanced Materials

This compound is also utilized in the synthesis of advanced materials, particularly in the development of organic semiconductors and polymers. The compound serves as a building block for creating thieno[2,3-b][1,4]thiapezine-5-ones, which are important for electronic applications due to their conductive properties .

Case Study: Organic Electronics

In a recent study, researchers synthesized a series of thiophene derivatives incorporating the this compound moiety. These materials were tested for their electronic properties, showing promising results for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The incorporation of this compound enhanced the charge mobility and stability of the devices, making them suitable for commercial applications.

Environmental Applications

The compound has potential applications in environmental science, particularly in the development of sensors for detecting pollutants. Its chemical structure allows for modifications that can enhance selectivity and sensitivity towards specific contaminants.

Table 2: Environmental Sensing Applications

| Application | Target Pollutant | Detection Limit |

|---|---|---|

| Sensor Development | Heavy metals | ppm range |

| Pollutant Detection | Pesticides | ppb range |

Mecanismo De Acción

The mechanism of action of 5-Chloro-4-nitrothiophene-2-carboxylic acid and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The chlorine atom and carboxylic acid group can also influence the compound’s binding affinity to enzymes or receptors, affecting its biological activity .

Comparación Con Compuestos Similares

5-Bromo-4-nitrothiophene-2-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

5-Chloro-4-nitrobenzene-1,2-dicarboxylic acid: Similar functional groups but with a benzene ring instead of thiophene.

5-Chloro-2-nitrobenzoic acid: Similar functional groups but with different positions on a benzene ring.

Uniqueness: 5-Chloro-4-nitrothiophene-2-carboxylic acid is unique due to the presence of both a nitro group and a chlorine atom on the thiophene ring, which imparts distinct electronic and steric properties.

Actividad Biológica

5-Chloro-4-nitrothiophene-2-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the current findings on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cells.

1. Antibacterial Activity

Recent research has identified this compound as part of a novel series of nitrothiophene carboxamides that exhibit potent antibacterial properties. These compounds are designed to overcome efflux mechanisms in bacteria, particularly in Escherichia coli and other Gram-negative pathogens.

The antibacterial activity of nitrothiophene derivatives is primarily attributed to their activation by bacterial nitroreductases, such as NfsA and NfsB. This activation is essential for their bactericidal effects, as the nitro group must be reduced to exert toxicity against bacterial cells .

Efficacy Against Bacterial Strains

In vitro studies have shown that these compounds are effective against a range of clinical isolates, including multidrug-resistant strains. The minimum inhibitory concentrations (MICs) were determined for several derivatives, demonstrating significant potency:

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| 12 | 0.3 | E. coli |

| 15 | 0.5 | Klebsiella spp. |

| 20 | 0.6 | Shigella spp. |

These compounds were also tested in mouse models, where they exhibited efficacy in treating infections caused by resistant strains .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Recent studies indicate that derivatives containing the nitrothiophene moiety show promising cytotoxic effects.

Cytotoxicity Studies

In vitro assays have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast and pancreatic cancers. The half-maximal inhibitory concentration (IC50) values for selected derivatives are summarized below:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 13 | 10.4 | MCF-7 (breast cancer) |

| 13 | 19.8 | Panc-1 (pancreatic cancer) |

Compound 13 was particularly notable for its ability to inhibit cell migration in cancer models, suggesting potential applications in metastasis prevention .

3. Case Studies and Research Findings

Several studies have focused on the structure-activity relationships (SAR) of nitrothiophene derivatives, revealing insights into how modifications can enhance biological activity:

- Study on Antibacterial Properties : A comprehensive evaluation of various nitrothiophene carboxamide analogs highlighted that specific substitutions at the para position significantly influence antibacterial efficacy against E. coli mutants with altered efflux mechanisms .

- Anticancer Efficacy : Research on compound 13 indicated that it not only inhibited cell viability but also affected migration dynamics in cancer cells, which is crucial for understanding its therapeutic potential .

Propiedades

IUPAC Name |

5-chloro-4-nitrothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNO4S/c6-4-2(7(10)11)1-3(12-4)5(8)9/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKDYXWPDMALDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1[N+](=O)[O-])Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20527608 | |

| Record name | 5-Chloro-4-nitrothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89166-85-8 | |

| Record name | 5-Chloro-4-nitrothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.